molecular formula C17H17F3N2O2S B2905413 N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-6-(trifluoromethyl)nicotinamide CAS No. 2320957-28-4

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2905413
CAS No.: 2320957-28-4
M. Wt: 370.39
InChI Key: HXXJWWPZEZYISG-UHFFFAOYSA-N
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Description

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-6-(trifluoromethyl)nicotinamide is a nicotinamide derivative featuring a tetrahydro-2H-pyran core substituted with a thiophen-3-yl group and a trifluoromethylpyridine moiety. This compound is structurally distinguished by its hybrid heterocyclic framework, which combines a rigid tetrahydropyran ring with a polar trifluoromethylnicotinamide group. Such features are often leveraged in medicinal chemistry to optimize pharmacokinetic properties, including metabolic stability and target binding affinity .

Properties

IUPAC Name

N-[(4-thiophen-3-yloxan-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O2S/c18-17(19,20)14-2-1-12(9-21-14)15(23)22-11-16(4-6-24-7-5-16)13-3-8-25-10-13/h1-3,8-10H,4-7,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXJWWPZEZYISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CN=C(C=C2)C(F)(F)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-6-(trifluoromethyl)nicotinamide typically involves multi-step organic reactions. One possible route could include:

    Formation of the thiophene ring: Starting from a suitable precursor, the thiophene ring can be synthesized through a series of cyclization reactions.

    Synthesis of the tetrahydropyran ring: This can be achieved via an acid-catalyzed cyclization of a suitable diol.

    Coupling of the thiophene and tetrahydropyran rings: Using a cross-coupling reaction such as the Suzuki or Stille coupling.

    Introduction of the nicotinamide moiety: This can be done through an amidation reaction, where the amine group of the nicotinamide reacts with an activated ester or acid chloride of the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-6-(trifluoromethyl)nicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the nicotinamide moiety can be reduced to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles such as amines and alcohols can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the nitro group can produce the corresponding amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-6-(trifluoromethyl)nicotinamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The trifluoromethyl group may enhance its binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Activity and Physicochemical Properties

The compound’s trifluoromethylnicotinamide group is a critical feature shared with analogs such as N-(4-(6-(4-(trifluoromethyl)pyridin-2-yl)-2,6-diazaspiro[3.3]heptan-2-yl)butyl)-4-(thiophen-3-yl)benzamide (9k) (). However, the replacement of benzamide in 9k with nicotinamide in the target compound introduces a pyridine nitrogen, which may alter hydrogen-bonding interactions with biological targets .

Table 1: Substituent Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Nicotinamide Tetrahydro-2H-pyran, thiophen-3-yl, CF3 ~422 (estimated)
9k () Benzamide Spiro[3.3]heptane, thiophen-3-yl, CF3 458 (LC/MS)
9j () Benzamide Spiro[3.3]heptane, thiophen-3-yl, CN 458 (LC/MS)
Impact of Heterocyclic Core Modifications

The tetrahydro-2H-pyran ring in the target compound confers conformational rigidity compared to the spiro[3.3]heptane systems in 9k and 9j (). Spirocyclic systems are known to reduce off-target interactions by restricting rotational freedom, but tetrahydropyran may offer improved synthetic accessibility and metabolic stability due to its oxygen atom . For example, 9k and 9j required multi-step purifications (normal and reverse-phase chromatography) with moderate yields (47% for 9j), whereas the tetrahydropyran scaffold could simplify synthesis .

Functional Group Variations

The trifluoromethyl group in the target compound is also present in N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-9,10-diazaspiro[4.5]dec-6-ene-7-carboxamide (). However, the latter’s dual trifluoromethyl groups and pyrimidine ring likely enhance its metabolic resistance compared to the target’s single CF3 group. Conversely, the thiophen-3-yl group in the target compound may improve π-π stacking interactions in hydrophobic binding pockets compared to halogenated aryl groups in analogs like N-[4-chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide () .

Q & A

Q. What are the critical steps for synthesizing N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-6-(trifluoromethyl)nicotinamide, and how can reaction conditions be optimized?

Answer: The synthesis involves multi-step reactions, including:

  • Coupling reactions between the tetrahydro-2H-pyran-thiophene moiety and the nicotinamide backbone under reflux conditions (e.g., in THF or DMF) .
  • Purification via column chromatography to isolate intermediates, with solvent systems optimized based on polarity (e.g., hexane/ethyl acetate gradients) .
  • Final characterization using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
    Optimization tips: Adjust reaction time, temperature (e.g., 60–80°C for amide bond formation), and stoichiometry (1.2–1.5 equivalents of coupling agents like HATU) to improve yields (>70%) .

Q. How can researchers confirm the structural integrity of this compound, and which spectroscopic techniques are most reliable?

Answer:

  • ¹H/¹³C NMR : Assign peaks for the trifluoromethyl group (δ ~110–120 ppm in ¹³C NMR) and thiophene protons (δ ~6.8–7.2 ppm in ¹H NMR) .
  • IR spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and NH vibrations (amide bonds at ~3300 cm⁻¹) .
  • Mass spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

Advanced Research Questions

Q. How should researchers design experiments to investigate the compound’s biological activity while addressing contradictory data across studies?

Answer:

  • In vitro assays : Use dose-response curves (e.g., IC₅₀ determination) in cell lines with orthogonal assays (e.g., MTT and apoptosis markers) to validate activity .
  • Contradiction resolution :
    • Verify compound purity (>95% by HPLC) to rule out impurities affecting results .
    • Compare assay conditions (e.g., serum-free vs. serum-containing media) to identify confounding factors .
    • Employ SAR studies to isolate functional group contributions (e.g., trifluoromethyl vs. thiophene) .

Q. What computational strategies are effective for predicting binding interactions between this compound and biological targets?

Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors, focusing on hydrogen bonds with the nicotinamide carbonyl and hydrophobic contacts with the trifluoromethyl group .
  • MD simulations : Run 100-ns trajectories to assess stability of ligand-target complexes, analyzing RMSD and binding free energy (MM/PBSA) .
  • Quantum mechanics : Calculate electrostatic potential maps to predict reactivity of the thiophene ring .

Q. How can researchers resolve instability issues observed during long-term storage of this compound?

Answer:

  • Degradation studies : Use HPLC and LC-MS to identify degradation products (e.g., hydrolysis of the amide bond in acidic/basic conditions) .
  • Stabilization methods :
    • Store under inert atmosphere (argon) at –20°C in anhydrous DMSO .
    • Add stabilizers (e.g., BHT at 0.01% w/v) to prevent oxidation of the thiophene ring .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) of analogs with modified tetrahydro-2H-pyran or thiophene groups?

Answer:

  • Systematic substitution : Synthesize analogs with:
    • Varied substituents on the thiophene (e.g., methyl, halogens) .
    • Alternative heterocycles (e.g., furan, pyridine) replacing tetrahydro-2H-pyran .
  • Data analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

Q. How can researchers address challenges in quantifying metabolic stability of this compound in hepatic microsomal assays?

Answer:

  • Incubation conditions : Use pooled human liver microsomes with NADPH regeneration systems, sampling at 0, 15, 30, and 60 minutes .
  • Analytical workflow : Quantify parent compound depletion via UPLC-MS/MS, normalizing to positive controls (e.g., verapamil) .
  • Enzyme inhibition profiling : Test CYP450 isoforms (e.g., CYP3A4) to identify metabolic hotspots .

Methodological Best Practices

Q. How should researchers design a robust experimental workflow to minimize batch-to-batch variability in synthesis?

Answer:

  • Standardize protocols : Document reaction parameters (e.g., solvent volumes, stirring rates) .
  • Quality control : Implement in-process LC-MS checks for intermediates .
  • Statistical DOE : Use factorial design (e.g., 2³ experiments) to optimize temperature, catalyst loading, and solvent ratios .

Q. What strategies are effective for elucidating the mechanism of action when phenotypic screening data are inconclusive?

Answer:

  • Target deconvolution : Combine affinity chromatography with SILAC-based proteomics to identify binding partners .
  • CRISPR-Cas9 knockout : Validate candidate targets (e.g., kinases) in isogenic cell lines .
  • Pathway analysis : Use RNA-seq to map transcriptional changes induced by the compound .

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